Epigallocatechin (EGC), also known as epigallocatechin, is a flavan-3-ol, a type of natural phenol and antioxidant. [] It is a catechin derivative, specifically a type of flavanol abundant in green tea leaves. [, , , , ] EGC exhibits a wide array of biological activities and holds significance as a subject of scientific research due to its potential health benefits. [, , ]
EGC is a prominent constituent of the tannin fraction found in green tea, contributing significantly to the plant's overall antioxidant effects. [] It's also found in other plant sources like Korea persimmon leaves and dropwort. [, ] EGC is recognized for its potential in the prevention and treatment of various diseases associated with acetylcholine concentration and schizophrenia. []
Source:
(-)-Epigallocatechin is primarily sourced from the leaves of the Camellia sinensis plant, which is the source of green tea. It is one of the most abundant catechins in green tea and contributes significantly to its health-promoting effects.
Classification:
Several methods exist for synthesizing (-)-epigallocatechin. The most prominent methods include:
The molecular structure of (-)-epigallocatechin features several key characteristics:
Nuclear magnetic resonance (NMR) spectroscopy is typically employed to elucidate the structure further, confirming the positions of functional groups and their interactions within the molecule .
(-)-Epigallocatechin participates in various chemical reactions:
The mechanism of action for (-)-epigallocatechin involves multiple pathways:
The physical and chemical properties of (-)-epigallocatechin include:
These properties contribute to its effectiveness in various applications but also necessitate careful handling during formulation .
(-)-Epigallocatechin has numerous scientific applications:
Research continues into enhancing the bioavailability and efficacy of (-)-epigallocatechin through novel delivery systems such as nanoparticles .
EGCG exerts profound anti-inflammatory effects primarily by targeting key signaling hubs like the Nuclear Factor-kappa B (NF-κB) pathway and downstream inflammatory enzymes such as Cyclooxygenase-2 (COX-2).
The NF-κB pathway is a central regulator of inflammation, controlling the expression of cytokines, chemokines, and adhesion molecules. EGCG potently suppresses this pathway at multiple points. In bone marrow-derived macrophages (BMMs) stimulated with bacterial lipopolysaccharide (LPS), EGCG pre-treatment (100 µM) effectively blocked the canonical NF-κB activation cascade. Specifically, EGCG prevented the degradation of the inhibitory protein IκBα, thereby sequestering the NF-κB subunit RelA (p65) in the cytoplasm and inhibiting its nuclear translocation [2]. Consequently, EGCG significantly reduced the DNA-binding activity of NF-κB, confirmed by electrophoretic mobility shift assays (EMSAs) [2]. This inhibition translated functionally into the downregulation of critical pro-inflammatory gene expression, including IL-12p40, IL-6, Monocyte Chemoattractant Protein-1 (MCP-1), Intercellular Adhesion Molecule-1 (ICAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-1) mRNA accumulation [2]. Furthermore, EGCG concurrently inhibited the activation of all three major Mitogen-Activated Protein Kinase (MAPK) pathways – ERK1/2, JNK, and p38 – which act upstream and synergistically with NF-κB in amplifying inflammatory responses [2]. Inhibition of MEK1/2 (upstream of ERK1/2) using U0126 mirrored the suppressive effect of EGCG on pro-inflammatory gene expression, highlighting the interconnectedness of MAPK and NF-κB signaling in EGCG's anti-inflammatory action [2]. EGCG's interaction with the 67-kDa laminin receptor (67LR) also contributes to its inhibition of Toll-like Receptor 4 (TLR4) signaling, a major activator of NF-κB in response to pathogens like LPS [5].
Table 1: Key Anti-inflammatory Targets of EGCG in the NF-κB Pathway
Target Molecule/Process | Effect of EGCG | Functional Outcome | Experimental Model |
---|---|---|---|
IκBα degradation | Inhibition | Prevents release of NF-κB (RelA/p65) | Mouse BMMs, LPS-stimulated [2] |
RelA nuclear translocation | Blockade | Reduces transcription of NF-κB target genes | Mouse BMMs, LPS-stimulated [2] |
NF-κB DNA binding | Inhibition | Directly suppresses pro-inflammatory gene activation | EMSA in Mouse BMMs [2] |
MAPK phosphorylation (ERK, JNK, p38) | Inhibition | Suppresses upstream activators of inflammation & NF-κB | Mouse BMMs, LPS-stimulated [2] |
TLR4 signaling | Suppression (via 67LR) | Attenuates NF-κB activation by microbial components | Macrophages, Inflammatory models [5] |
Pro-inflammatory gene expression (IL-6, IL-12, MCP-1, ICAM-1, VCAM-1) | Significant Downregulation | Reduces leukocyte recruitment and cytokine storm | Mouse BMMs, LPS-stimulated [2] |
Beyond cytokine/chemokine regulation, EGCG directly targets the prostaglandin synthesis pathway. Cyclooxygenase-2 (COX-2) is an inducible enzyme crucial for producing pro-inflammatory prostaglandins (e.g., PGE₂) at sites of inflammation. EGCG effectively suppresses COX-2 expression induced by various inflammatory stimuli. This suppression occurs both transcriptionally, often downstream of inhibited NF-κB and MAPK signaling which regulate the COX-2 gene promoter [7], and potentially post-transcriptionally. Crucially, in the context of pathological new bone formation seen in conditions like spondyloarthritis (SpA), EGCG (administered in vivo in a mouse model) demonstrated a significant ability to inhibit inflammation and aberrant bone formation. Mechanistic studies linked this effect to the modulation of the Wnt/β-catenin pathway, where EGCG reduced β-catenin accumulation. This reduction subsequently led to decreased COX-2 expression levels in osteoblasts, thereby disrupting the inflammatory loop that drives both tissue damage and pathological ossification [7]. Lower COX-2 levels directly correlate with reduced production of inflammatory prostaglandins, contributing to EGCG's overall tissue-protective and anti-inflammatory effects.
While EGCG is a potent direct scavenger of reactive oxygen species (ROS) due to its eight hydroxyl groups (particularly on the B and D rings) [1] [5] [9], its most significant antioxidant actions involve the activation of endogenous cellular defense systems and protection of critical organelles like mitochondria.
The Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is the master regulator of cellular antioxidant and phase II detoxifying enzymes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for proteasomal degradation. Oxidative stress or chemopreventive compounds like EGCG disrupt this interaction. EGCG, particularly at lower or moderate concentrations (≤10 µM), can modify critical cysteine residues on Keap1 or activate upstream kinases like phosphatidylinositol 3-kinase (PI3K)/Akt and protein kinase C (PKC), leading to Nrf2 stabilization and translocation into the nucleus [5] [9]. Within the nucleus, Nrf2 dimerizes with small Maf proteins and binds to AREs in the promoter regions of numerous cytoprotective genes. This binding upregulates the expression of a battery of enzymes, including:
Mitochondria are major intracellular sources of ROS, primarily generated as byproducts (superoxide, O₂•⁻) of the electron transport chain (ETC) during oxidative phosphorylation. EGCG interacts with mitochondrial complexes to modulate ROS production. Studies indicate that EGCG can:
EGCG emerges as a significant natural modulator of epigenetic marks, primarily through direct inhibition of DNA methyltransferases (DNMTs), leading to alterations in DNA methylation patterns and influencing gene expression profiles critical for cancer suppression and metabolic regulation.
Aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes (TSGs) is a hallmark of cancer, leading to their transcriptional silencing. EGCG functions as a potent DNMT inhibitor. Biochemical assays using nuclear extracts from human cervical cancer cells (HeLa) demonstrated that EGCG treatment (25 µM) significantly reduced DNMT enzymatic activity in a time-dependent manner. This inhibition was comparable to the established DNMT inhibitor 5-aza-2'-deoxycytidine (5-Aza-dC) [3] [10]. Molecular docking studies provided structural insights, revealing that EGCG binds directly within the catalytic pocket of DNMTs, particularly DNMT3B. EGCG interacts with key residues, including the catalytic cysteine (Cys-651 in the modeled structure) and residues in the co-factor binding site (e.g., Glu-605), effectively competing with the natural substrate (cytosine in DNA) and the co-factor S-adenosyl methionine (SAM) [10]. This direct binding impedes DNMT activity. Consequently, EGCG treatment induces site-specific demethylation (hypomethylation) of CpG islands in the promoters of hypermethylated TSGs. For instance, in HeLa cells, EGCG exposure over time (24-72 hours) led to progressive demethylation of the promoters of RARβ (retinoic acid receptor beta), CDH1 (E-cadherin), and DAPK1 (death-associated protein kinase 1), as detected by methylation-specific PCR (MS-PCR) [3] [10]. This promoter demethylation was functionally coupled to the transcriptional reactivation (re-expression) of these silenced TSGs, confirmed by RT-PCR [3] [10]. Reactivation of these genes promotes apoptosis (DAPK1), suppresses cell migration and invasion (CDH1), and restores retinoid signaling (RARβ), contributing to EGCG's anti-cancer effects. Genome-wide methylation profiling in oral squamous cell carcinoma cells (CAL-27) treated with EGCG (100 µM) identified 761 differentially methylated gene loci, further confirming its broad impact on the cancer methylome [6]. Pathway analysis revealed enrichment of these genes in critical cancer-related pathways like MAPK signaling, Wnt signaling, and cell cycle regulation [6].
Table 2: Epigenetic Effects of EGCG on Tumor Suppressor Genes and Cancer Pathways
Epigenetic Target/Process | Effect of EGCG | Gene Reactivated/Pathway Affected | Functional Consequence in Cancer | Experimental Model |
---|---|---|---|---|
DNMT enzymatic activity | Significant Inhibition | N/A | Global reduction in DNA methylation capacity | HeLa cell nuclear extracts [3] [10] |
DNMT3B binding | Direct interaction in catalytic pocket | N/A | Competitive inhibition of methylation | Molecular Docking (Modeled DNMT3B) [10] |
RARβ promoter methylation | Demethylation | RARβ | Restored retinoid signaling, growth control | HeLa cells [3] [10] |
CDH1 promoter methylation | Demethylation | CDH1 (E-cadherin) | Reduced invasion and metastasis | HeLa cells [3] [10] |
DAPK1 promoter methylation | Demethylation | DAPK1 | Increased apoptosis | HeLa cells [3] [10] |
Genome-wide Methylation | Differential methylation at 761 loci | Genes in MAPK, Wnt, Cell Cycle pathways | Altered proliferation, survival, differentiation | CAL-27 OSCC cells [6] |
While DNMT inhibition is a primary epigenetic mechanism, EGCG also influences histone modifications, particularly acetylation. Histone deacetylases (HDACs) remove acetyl groups from lysine residues on histones, leading to chromatin condensation and gene silencing. EGCG acts as an HDAC inhibitor. In HeLa cells, EGCG treatment (25 µM) significantly reduced total HDAC enzymatic activity in a time-dependent manner, similar to the effects of the classic HDAC inhibitor Trichostatin A (TSA) [3] [10]. Molecular modeling studies suggested EGCG binds within the catalytic tunnel of HDAC1, interacting with residues surrounding the vital zinc ion (Zn²⁺) and the catalytic residue His-141 [10]. This binding likely impedes substrate access or catalytic function. Inhibition of HDAC activity by EGCG leads to increased global levels of histone acetylation (e.g., H3K9ac, H3K14ac, H4K16ac), resulting in a more open chromatin state. This epigenetic shift facilitates the reactivation of not only tumor suppressor genes but also genes involved in metabolic regulation. Although less extensively documented in the provided search results than DNMT inhibition, EGCG's impact on histone acetylation patterns is implicated in modulating metabolic pathways. For instance, hyperacetylation of histones near the promoters of genes encoding key metabolic regulators (e.g., PPARγ coactivators, FOXO transcription factors, glycolytic enzymes) can alter their expression, thereby influencing processes like insulin sensitivity, glucose uptake, lipid oxidation, and mitochondrial function [4] [8]. This modulation connects EGCG's epigenetic activity to its beneficial effects on metabolic disorders such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD), where epigenetic dysregulation of metabolic genes is increasingly recognized [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7